

dimethylnitramine thermal stability improvement

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Compound Focus: Dimethylnitramine

CAS No.: 4164-28-7

Cat. No.: S581552

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Chemical Data for Dimethylnitramine

For your research and development work, here is key thermochemical data for *N-methyl-N-nitromethanamine* (CAS 4164-28-7), also known as **dimethylnitramine**, compiled from the NIST Standard Reference Data Program [1].

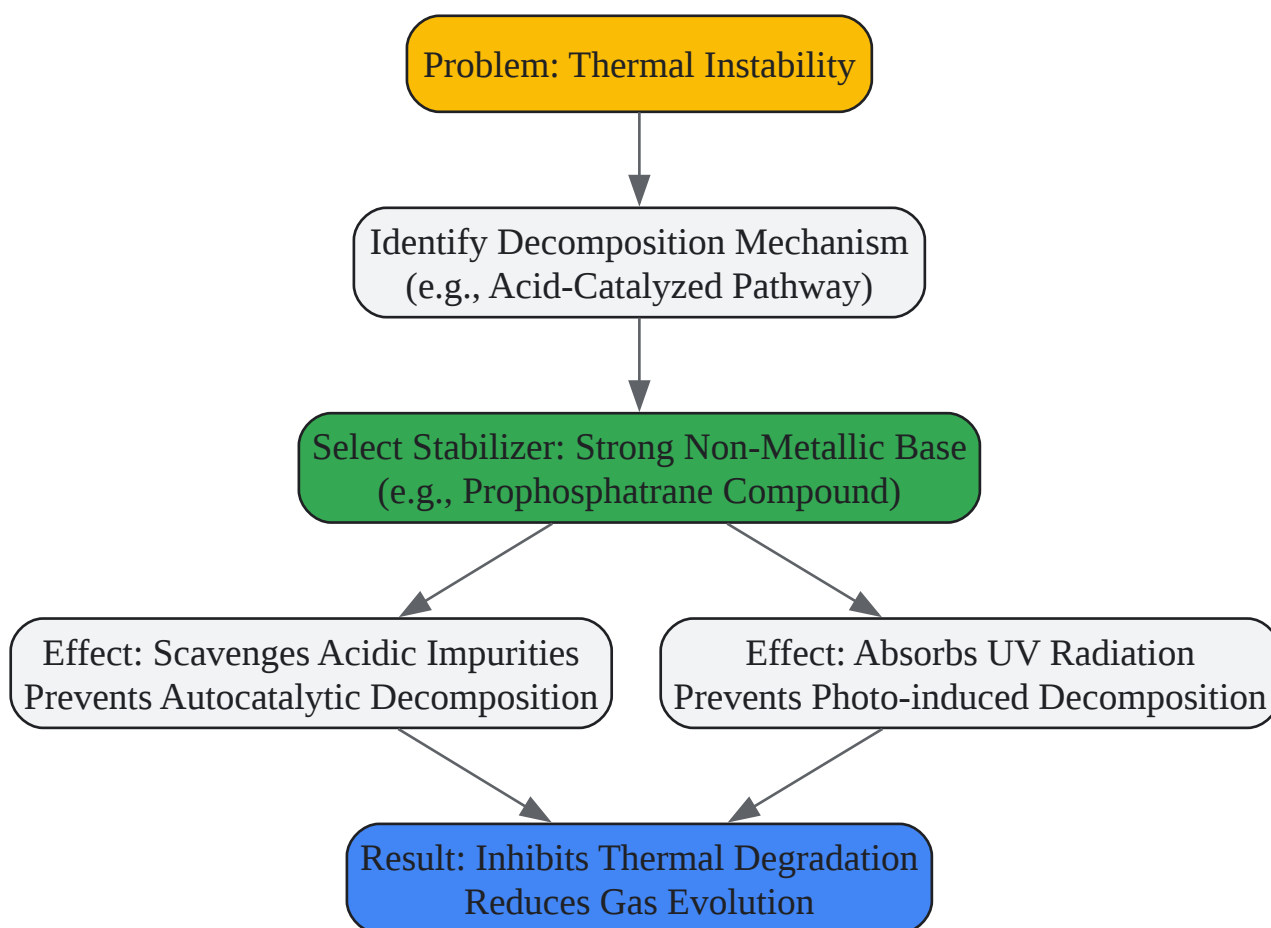
Property	Value	Units	State	Notes
Molecular Formula	C ₂ H ₆ N ₂ O ₂	---	---	
Molecular Weight	90.0812	g/mol	---	
Enthalpy of Formation ($\Delta_f H^\circ$)	-71.1 \pm 4.2	kJ/mol	liquid	[1]
	-75.0 \pm 1.0	kJ/mol	solid	[1]
Enthalpy of Combustion ($\Delta_c H^\circ$)	-1574.0 \pm 4.2	kJ/mol	liquid	[1]
	-1570.0 \pm 1.0	kJ/mol	solid	[1]
Boiling Point (T_{boil})	460.2	K	---	~187 °C [1]

Property	Value	Units	State	Notes
Melting Point (T_{fus})	345.45	K	---	~72.3 °C [1]
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	17.26	kJ/mol	---	Measured at 331.5 K [1]
Enthalpy of Sublimation ($\Delta_{\text{sub}}H$)	69.87	kJ/mol	---	[1]

A Relevant Stabilization Concept

While direct methods for **dimethylnitramine** were not found, a patented strategy for a different compound illustrates a potential approach. A **prophosphatrane compound** was used to significantly improve the thermal stability of ammonium dinitramide, another energetic material [2].

The diagram below outlines the logic of this stabilization approach:



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Key details from this patent [2]:

- **Stabilizer:** A prophosphatrane compound (e.g., $P(\text{MeNCH}_2\text{CH}_2)_3\text{N}$).
- **Effective Quantity:** 0.003% to 1.00% by mole.
- **Mechanism:** The strong Lewis base acts to inhibit the decomposition reaction. It may also absorb UV radiation, offering additional protection.
- **Advantage:** The stabilizer is non-halogenated and non-metallic, avoiding issues with smoke trails or reduced specific impulse in propellant applications.

Frequently Asked Questions

Q: Why is thermal stability a critical parameter in energetic materials research? A: Thermal stability directly impacts the safety, longevity, and reliability of materials during storage and handling. Decomposition can lead to loss of functionality or, in worst-case scenarios, to uncontrolled exothermic reactions (thermal runaway) [3]. Understanding decomposition mechanisms is key to mitigating these risks [4].

Q: The search results mention C-NO₂ bond homolysis. What does this mean? A: This is a common initial step in the thermal decomposition of many nitro-compounds. It involves the breaking of the chemical bond between a carbon atom and a nitro group (NO₂), which can start a chain reaction leading to full decomposition [4]. Stabilization strategies often aim to prevent or delay this initial bond cleavage.

Q: Are there examples where an additive can destabilize a material instead? A: Yes. Research on the nitrate ester DNTN showed that the stabilizing agent C2 unexpectedly promoted its decomposition, advancing the decomposition temperature and accelerating the release of NO gas [5]. This highlights the necessity for thorough compatibility testing.

Recommended Research Directions

Given the lack of direct protocols, here are paths to develop your own experimental guides:

- **Focus on Analytical Techniques:** Guide users to employ techniques like **Differential Scanning Calorimetry (DSC)** and **Thermogravimetric Analysis (TGA)** to establish a baseline for

dimethylnitramine's decomposition. Isothermal stability tests at elevated temperatures can also provide critical data [2].

- **Investigate Decomposition Mechanism:** Use quantum chemical calculations and molecular dynamics simulations to theorize the initial decomposition steps of **dimethylnitramine**, similar to the study on LLM-105 [4]. Identifying the mechanism is the first step to inhibiting it.
- **Explore Broader Stabilizer Classes:** Consider evaluating other strong, non-ionic bases as potential stabilizers, noting that compatibility must be empirically verified.

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References

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